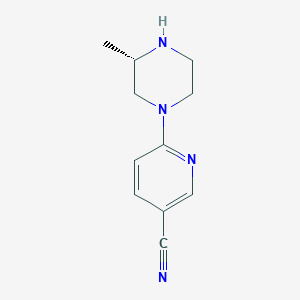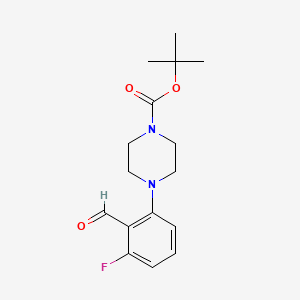
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorobenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Boc-protected piperazine: This step involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperazine.
Introduction of the fluorobenzaldehyde moiety: The Boc-protected piperazine is then reacted with 6-fluorobenzaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 2-(4-Boc-piperazino-1-yl)-6-fluorobenzoic acid.
Reduction: 2-(4-Boc-piperazino-1-yl)-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The Boc-protected piperazine moiety can enhance the compound’s stability and bioavailability, while the fluorobenzaldehyde group can facilitate interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Boc-piperazino-1-yl)pyrimidine-5-boronic acid pinacol ester: This compound features a similar Boc-protected piperazine moiety but with a pyrimidine ring instead of a fluorobenzaldehyde group.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: This compound also contains a Boc-protected piperazine moiety but with a bromopyridyl group.
Uniqueness
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate is unique due to the presence of both the Boc-protected piperazine and the fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C16H21FN2O3 |
|---|---|
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-6-4-5-13(17)12(14)11-20/h4-6,11H,7-10H2,1-3H3 |
InChI-Schlüssel |
OTQOEADQIHBWPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



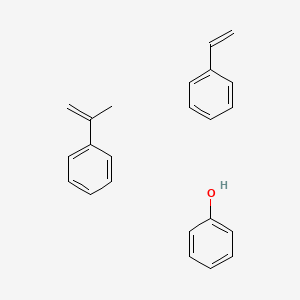

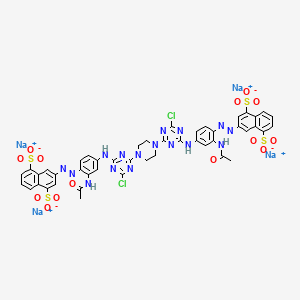
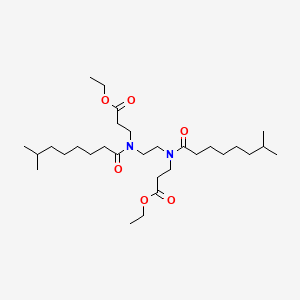



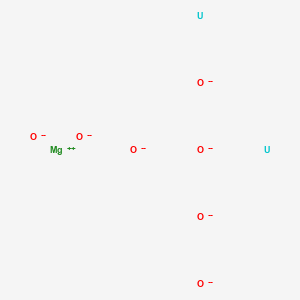
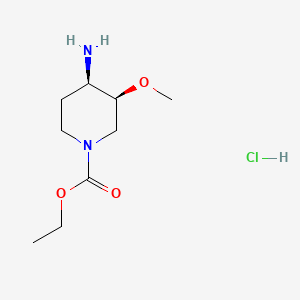
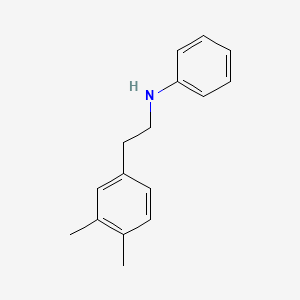
![disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B1499327.png)

